molecular formula C10H14N2 B1590756 2-(Piperidin-3-YL)pyridine CAS No. 40864-10-6

2-(Piperidin-3-YL)pyridine

Cat. No. B1590756
CAS RN: 40864-10-6
M. Wt: 162.23 g/mol
InChI Key: ZCEKZDKAGHJNRD-UHFFFAOYSA-N
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Description

“2-(Piperidin-3-YL)pyridine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds present in FDA approved drugs .


Chemical Reactions Analysis

The reaction of piperidine derivatives has a number of features. For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .

Scientific Research Applications

Antidepressant Activity

Compounds containing 2-(Piperidin-3-YL)pyridine have shown significant potential in reducing immobility time in mouse tail suspension tests, indicating antidepressant activity. These compounds were effective at doses ranging from 10 to 50 mg/kg and did not exhibit general motor stimulation at these doses .

Synthesis of Pyridinium-Substituted Piperidines

An effective method has been developed for obtaining 2-oxopiperidine-substituted pyridinium salts. These compounds contain both pyridine and piperidine cycles in their structure, which could be useful in various synthetic applications .

Cancer Treatment

The derivative MK-4827 is a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor that has shown efficacy in BRCA-1 and -2 mutant tumors. This highlights the potential of 2-(Piperidin-3-YL)pyridine derivatives in the development of cancer therapies .

Drug Resistance Overcoming

A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed to overcome resistance to clinically used drugs like Crizotinib, which targets anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Antioxidant Properties

Naturally occurring piperidine-based compounds, such as piperine, exhibit powerful antioxidant action due to their capability of hindering or suppressing free radicals. This suggests that synthetic derivatives like 2-(Piperidin-3-YL)pyridine could also possess similar properties .

Organophotocatalysis

In organophotocatalysis, a [1 + 2 + 3] strategy was developed to enable one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts and alkenes. This application demonstrates the versatility of piperidine derivatives in photocatalytic synthesis .

Safety and Hazards

Piperidine derivatives can be hazardous. For instance, they can be highly flammable and cause severe skin burns and eye damage . They can also be harmful if swallowed or inhaled .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

properties

IUPAC Name

2-piperidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEKZDKAGHJNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560233
Record name 2-(Piperidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-YL)pyridine

CAS RN

40864-10-6
Record name 2-(Piperidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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